molecular formula C3H9ClN2O B12403584 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride

3-Aminopropionamide-2,2,3,3-d4 Hydrochloride

Cat. No.: B12403584
M. Wt: 128.59 g/mol
InChI Key: GAGJMOQGABUOBK-PBCJVBLFSA-N
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Description

3-Aminopropionamide-2,2,3,3-d4 Hydrochloride: is an isotopically labeled compound, where the hydrogen atoms at positions 2, 2, 3, and 3 are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride typically involves the deuteration of 3-AminopropionamideThe reaction conditions often require a deuterium source, such as deuterated water (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and kinetics by tracking the deuterium atoms.

Biology: In biological research, this compound is used to study metabolic pathways. The deuterium labeling allows researchers to trace the metabolic fate of the compound in biological systems.

Medicine: In medicine, it is used in drug development and pharmacokinetic studies. The isotopic labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the industrial sector, it is used in the development of new materials and chemical processes. The isotopic labeling provides insights into the behavior of compounds under various conditions.

Mechanism of Action

The mechanism of action of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound provide a unique signature that can be tracked using various analytical techniques. This allows researchers to study the compound’s effects on specific pathways and molecular targets.

Comparison with Similar Compounds

    3-Aminopropionamide Hydrochloride: The non-deuterated form of the compound.

    3-Aminopropanamide Hydrochloride: Another similar compound with slight structural differences

Uniqueness: The primary uniqueness of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride lies in its isotopic labeling. The presence of deuterium atoms allows for detailed studies that are not possible with non-labeled compounds. This makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C3H9ClN2O

Molecular Weight

128.59 g/mol

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropanamide;hydrochloride

InChI

InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H/i1D2,2D2;

InChI Key

GAGJMOQGABUOBK-PBCJVBLFSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N)C([2H])([2H])N.Cl

Canonical SMILES

C(CN)C(=O)N.Cl

Origin of Product

United States

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